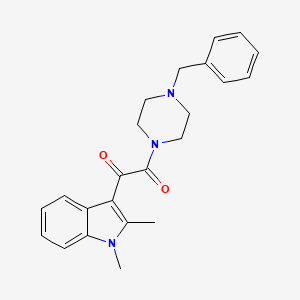

1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-17-21(19-10-6-7-11-20(19)24(17)2)22(27)23(28)26-14-12-25(13-15-26)16-18-8-4-3-5-9-18/h3-11H,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKXLMBXVSPZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative that combines a piperazine moiety with an indole structure. This combination has generated interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of the compound typically involves the condensation of 4-benzylpiperazine with 1,2-dimethylindole derivatives. The reaction conditions often include the use of solvents such as THF and catalysts like triethylamine to facilitate the formation of the desired product. The final product is usually characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine exhibit significant antitumor properties. For example, compounds similar to This compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Research indicates that piperazine derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. A study reported that certain structural modifications in piperazine enhance its efficacy against resistant bacterial strains . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Acetylcholinesterase Inhibition

Another significant area of research focuses on the compound's potential as an acetylcholinesterase inhibitor (AChEI). AChEIs are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Virtual screening studies have suggested that piperazine derivatives can effectively bind to the active site of acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts . This pharmacological action supports cognitive functions and may provide therapeutic benefits in neurodegenerative conditions.

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study published in 2018, researchers synthesized a series of piperazine derivatives, including This compound , and tested their cytotoxic effects on human cancer cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM across different cell lines .

Case Study 2: Antimicrobial Efficacy

A comparative analysis conducted in 2019 evaluated the antimicrobial properties of various piperazine compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL against S. aureus, indicating promising antibacterial activity .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects. A study demonstrated that piperazine derivatives could modulate serotonin receptors, which are crucial targets in the treatment of depression. The presence of the benzyl group enhances binding affinity to these receptors, making this compound a potential candidate for further development as an antidepressant .

Anticancer Properties

Compounds similar to 1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione have shown promise in anticancer research. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines warrant further investigation to elucidate its potential as an anticancer agent.

Neuroprotective Effects

Studies have suggested that certain piperazine derivatives possess neuroprotective properties. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The indole structure may contribute to these neuroprotective effects by modulating neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the piperazine ring followed by coupling with indole derivatives. Various synthetic strategies have been reported in literature, showcasing the versatility of this compound in creating analogs with enhanced biological activity .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Indole Substituents

Key Observations :

- Methoxy Substitutions : Dimethoxy groups (as in BMS-488043) improve solubility and antiviral efficacy, evidenced by its progression to clinical trials for HIV-1 .

Analogues with Varied Aromatic/Electron-Withdrawing Groups

Key Observations :

- Piperazine Modifications : Replacing benzylpiperazine with benzoylpiperazine (e.g., BMS-488043) alters hydrogen-bonding capacity, critical for target engagement in antiviral contexts .

Pharmacologically Active Analogues

Key Observations :

- Indole vs. Azaindole Cores : BMS-488043’s pyrrolopyridine core (azaindole) exhibits superior antiviral activity over indole-based analogues, likely due to improved binding to HIV-1 gp120 .

- Piperazine Side Chains : Isopropylpiperazine in compound 14 enhances target affinity for p97 ATPase, a cancer-related protein .

Q & A

Q. What synthetic routes are recommended for preparing 1-(4-benzylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione?

The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a benzylpiperazine derivative with a functionalized indole moiety using condensation agents (e.g., carbodiimides) under inert conditions. Solvents like dichloromethane or dimethylformamide are often employed, with triethylamine as a base to neutralize byproducts. Purification may involve recrystallization from ethanol or column chromatography .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with a sodium 1-octanesulfonate-acetate buffer (pH 4.6) and methanol mobile phase (65:35) is recommended for purity assessment. Structural confirmation can be achieved via H/C NMR and X-ray crystallography, as anisotropic refinement of non-hydrogen atoms provides precise stereochemical details .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Stability studies should evaluate sensitivity to light, humidity, and temperature. Thermogravimetric analysis (TGA) of analogous compounds indicates decomposition above 190°C, suggesting storage at 4°C in desiccated, amber vials to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing side products?

Statistical experimental design (e.g., factorial design) is critical. Variables such as solvent polarity (e.g., dichloromethane vs. acetone), catalyst loading (e.g., palladium on carbon), and reaction time should be systematically varied. Response surface methodology can identify optimal parameters, reducing trial-and-error approaches .

Q. What computational methods predict the compound’s reactivity or biological activity?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states. Molecular docking studies with indole-targeted receptors (e.g., serotonin receptors) can predict binding affinities. Integration of machine learning with experimental data accelerates activity prediction .

Q. How should contradictions between in vitro and in vivo biological activity data be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability) or assay specificity. Validate in vitro results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). In vivo studies should include pharmacokinetic profiling (e.g., bioavailability, half-life) to correlate exposure with efficacy .

Q. What mechanistic insights explain catalytic steps in the compound’s synthesis?

Key steps include nucleophilic acyl substitution between the indole carbonyl and benzylpiperazine. Catalysts like triethylamine facilitate deprotonation, while polar aprotic solvents stabilize intermediates. Monitoring via FT-IR for carbonyl stretching (1700–1750 cm^{-1) confirms reaction progress .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing interactions. For example, anisotropic refinement of analogous compounds shows C–H···O hydrogen bonding stabilizing the dione moiety. Compare experimental data with computational geometry optimization to validate conformers .

Methodological Resources

- Experimental Design : Use CRDC subclass RDF2050112 (reaction fundamentals) for reactor design frameworks .

- Data Validation : Cross-reference thermal analysis (TGA/DSC) with computational thermal stability predictions .

- Contradiction Analysis : Apply comparative methodologies from political science (e.g., triangulating in vitro, in vivo, and in silico data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.